2,3-Bis(sulphooxy)propyl oleate
Description
2,3-Bis(sulphooxy)propyl oleate is a glycerol-derived ester featuring sulphooxy (-OSO₃H) groups at the 2- and 3-positions of the propyl backbone and an oleate (cis-9-octadecenoate) group at the 1-position. Its molecular formula is C₂₇H₅₂O₁₀S₂, with CAS number 4989-59-7 and EC number 225-649-9 . However, direct studies on its synthesis, stability, or pharmacological properties are absent in the provided evidence.
Properties
CAS No. |
94970-42-0 |
|---|---|
Molecular Formula |
C21H40O10S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2,3-disulfooxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O10S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)29-18-20(31-33(26,27)28)19-30-32(23,24)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24,25)(H,26,27,28)/b10-9- |
InChI Key |
NPRMOGCTZRQUFS-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulphooxy)propyl oleate typically involves the esterification of oleic acid with 2,3-dihydroxypropyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and maintaining a specific temperature range to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis(sulphooxy)propyl oleate involves large-scale esterification processes. The raw materials, including oleic acid and 2,3-dihydroxypropyl sulfate, are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulphooxy)propyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphooxy groups to hydroxyl groups.
Substitution: The sulphooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Bis(sulphooxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulphooxy)propyl oleate involves its interaction with molecular targets such as enzymes and cell membranes. The sulphooxy groups play a crucial role in modulating the compound’s activity by forming hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
2,3-Dihydroxypropyl Oleate
- Structure : 2,3-Dihydroxypropyl oleate lacks sulphooxy groups, with hydroxyl (-OH) groups at positions 2 and 3 and an oleate at position 1.
- Source : Isolated from Lasiosphaera fenzlii (a medicinal fungus), it exhibits antitumor activity against human lung cancer (Bel-7402) and glioma (C6) cells .
- Key Difference : The absence of sulphooxy groups reduces polarity, likely limiting water solubility but enhancing membrane permeability.
Triolein (2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)
2,3-Bis(1-oxobutoxy)propyl Stearate
- Structure: Features butoxy ester groups at positions 2 and 3 and a stearate (octadecanoate) at position 1.
- Industrial Relevance : Marketed for applications in lubricants and surfactants, with consumption data tracked globally .
- Key Difference : The butoxy groups enhance thermal stability compared to sulphooxy derivatives but reduce biodegradability.
5,6β-Epoxysitosteryl Oleate
- Structure : Combines an epoxidized sitosterol backbone with an oleate group.
- Key Difference : Sterol integration distinguishes it from glycerol-based esters, altering metabolic pathways.
Structural and Functional Analysis Table
Research Implications and Gaps
- Sulphooxy vs. Hydroxyl Groups : The sulphation in 2,3-bis(sulphooxy)propyl oleate likely enhances solubility and bioavailability compared to 2,3-dihydroxypropyl oleate, but this hypothesis requires experimental validation.
- Industrial Applications : Compounds like 2,3-bis(1-oxobutoxy)propyl stearate dominate surfactant markets , but sulphooxy variants could offer eco-friendly alternatives if stability issues are addressed.
Biological Activity
2,3-Bis(sulphooxy)propyl oleate is a chemical compound characterized by the presence of two sulphooxy groups attached to a propyl oleate backbone. This unique structural configuration imparts significant biological activity, making it a subject of interest in various fields of research, including pharmacology and biochemistry.
- Chemical Formula: C21H40O6S2
- Molecular Weight: 448.68 g/mol
- CAS Number: 94970-42-0
The sulphooxy groups enhance the compound's reactivity and solubility in biological systems, which can influence its interaction with cellular components.
Biological Activity
Research indicates that 2,3-Bis(sulphooxy)propyl oleate exhibits a range of biological activities:
-
Antimicrobial Properties:
- Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes due to its amphiphilic nature.
-
Anti-inflammatory Effects:
- The compound has been investigated for its potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
-
Antioxidant Activity:
- Preliminary studies suggest that 2,3-Bis(sulphooxy)propyl oleate may exhibit antioxidant properties, which can help in scavenging free radicals and protecting cells from oxidative stress.
The biological activity of 2,3-Bis(sulphooxy)propyl oleate is primarily mediated through:
- Membrane Interaction: The sulphooxy groups allow the compound to integrate into lipid membranes, altering their permeability and fluidity, which can lead to cell lysis in microbial targets.
- Signal Transduction Modulation: The compound may interact with signaling pathways involved in inflammation and immune responses, potentially modulating cellular responses to stimuli.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on various bacterial strains demonstrated that 2,3-Bis(sulphooxy)propyl oleate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The results indicated a significant reduction in bacterial viability compared to control groups. -
Inflammation Model Investigation:
In an animal model of induced inflammation, administration of 2,3-Bis(sulphooxy)propyl oleate resulted in a notable decrease in swelling and inflammatory markers within tissues. This suggests potential therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
